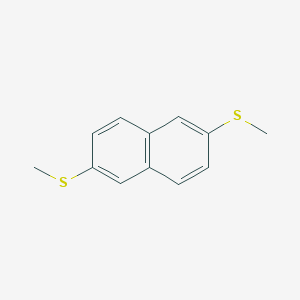

2,6-Bis-(methylthio)naphthalene

説明

Significance of Naphthalene (B1677914) Core Architectures in Organic Electronic Materials

The naphthalene core is a privileged structure in the design of organic electronic materials due to its excellent electrochemical and optical properties. thieme-connect.com Naphthalene-based molecules, particularly naphthalene diimides (NDIs), are renowned as high-performance n-type (electron-transporting) organic semiconductors. acs.orgrsc.org The extended π-system of the naphthalene unit facilitates efficient charge delocalization, a key requirement for charge mobility in organic field-effect transistors (OFETs). tcichemicals.comacs.org

Researchers have successfully incorporated naphthalene cores into a variety of π-conjugated molecules and polymers. rsc.orgacs.org These materials are integral components in a range of organic electronic devices, including OFETs, organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). thieme-connect.comnih.gov The appeal of naphthalene architectures lies in their chemical stability and the tunability of their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.orgnih.gov This tuning can be achieved by attaching different functional groups to the naphthalene core, which alters the molecule's electron affinity and ionization potential. tcichemicals.comaalto.fi Furthermore, the rigid and planar nature of the naphthalene unit can influence the solid-state packing of the molecules, which is a critical determinant of charge transport efficiency in thin films. acs.orgresearchgate.net

Role of Methylthio Functional Groups in Modulating Electronic and Structural Properties

The introduction of functional groups onto the aromatic backbone is a powerful strategy for fine-tuning the performance of organic semiconductors. The methylthio (-SCH₃) group, in particular, has emerged as a key player in crystal-structure engineering. acs.orgresearchgate.net Systematic research has revealed that the strategic placement of methylthio groups can induce profound changes in the solid-state packing of π-conjugated molecules. acs.orgresearchgate.net

A significant breakthrough was the discovery that regioselective methylthiolation can steer the crystal structure away from the common herringbone arrangement to a more desirable pitched π-stacking structure. researchgate.net The herringbone structure often limits charge transport due to less effective intermolecular orbital overlap. In contrast, the pitched π-stacking arrangement, famously observed in high-mobility semiconductors like rubrene, promotes significant face-to-face π-π interactions, creating efficient pathways for charge transport. acs.orgresearchgate.net

The methylthio group achieves this structural modulation through a combination of effects. Firstly, it can disrupt unfavorable intermolecular interactions, such as certain CH−π contacts that stabilize the herringbone packing. acs.org Secondly, the methylthio groups can introduce new, favorable CH−π interactions at the ends of the molecules, which helps to stabilize the pitched π-stacking motif. acs.org The sulfur atom, with its larger atomic radius compared to carbon, can also enhance intermolecular nonbonded interactions, further facilitating orbital overlap between adjacent molecules. acs.org This control over molecular packing has led to the development of methylthiolated organic semiconductors with exceptionally high charge carrier mobilities, in some cases exceeding 30 cm² V⁻¹ s⁻¹. researchgate.net The conformation of the methylthio group, often nearly coplanar with the aromatic core, is also crucial for enabling effective intermolecular orbital overlap and facilitating efficient carrier transport. acs.org

Academic Context of Naphthalene-Based Thioethers in Synthetic Organic Chemistry

The synthesis of polysubstituted naphthalene derivatives is an active and important area of research in synthetic organic chemistry, driven by the wide-ranging applications of these compounds in medicinal chemistry and materials science. thieme-connect.comnih.govchemistryviews.org The development of regioselective methods to introduce various functional groups onto the naphthalene scaffold is a central challenge. nih.govnih.gov

Naphthalene-based thioethers, such as 2,6-Bis-(methylthio)naphthalene, represent a class of compounds that combine the desirable electronic properties of the naphthalene core with the unique modulating effects of the sulfur-containing functional groups. The synthesis of such molecules is of academic interest as it requires methodologies that can control the position of substitution on the naphthalene ring. Traditional methods often rely on stepwise electrophilic aromatic substitutions, where regioselectivity can be difficult to control. nih.gov

Modern synthetic organic chemistry offers more sophisticated strategies, including transition-metal-catalyzed cross-coupling and annulation reactions, to construct these complex architectures with high precision. thieme-connect.com For instance, methods have been developed for the synthesis of substituted naphthalenes that tolerate functional groups like methylthio (MeS). nih.gov The creation of these thioether-functionalized naphthalenes is not an end in itself but is a critical step in the molecular design pipeline for new functional materials. tcichemicals.com These synthetic efforts provide the fundamental building blocks for investigating structure-property relationships and for the rational design of next-generation organic electronic materials. rsc.orgresearchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,6-bis(methylsulfanyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12S2/c1-13-11-5-3-10-8-12(14-2)6-4-9(10)7-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDUPYZJDYFJOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)C=C(C=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90143490 | |

| Record name | Naphthalene, 2,6-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10075-77-1 | |

| Record name | Naphthalene, 2,6-bis(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 2,6-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 2,6 Bis Methylthio Naphthalene

Strategies for the Direct Synthesis of 2,6-Bis-(methylthio)naphthalene

The direct synthesis of this compound typically involves the introduction of two methylthio groups onto the naphthalene (B1677914) core. This can be achieved through various synthetic routes, with the choice of method often depending on the availability of starting materials and the desired purity of the final product.

Mechanistic Investigations of Thiolation Reactions on Naphthalene Scaffolds

The most common method for the synthesis of aryl thioethers, including this compound, from aryl halides is through a nucleophilic aromatic substitution (SNAr) reaction. In this process, a nucleophile, such as the methanethiolate (B1210775) anion (CH₃S⁻), displaces a halide on the aromatic ring. masterorganicchemistry.comlibretexts.org

The SNAr mechanism generally proceeds through a two-step addition-elimination pathway. libretexts.org The first step involves the attack of the nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group can accelerate the reaction by stabilizing this negatively charged intermediate. masterorganicchemistry.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

Alternative mechanisms, such as those involving radical intermediates (SRN1), can also occur in nucleophilic aromatic substitutions, particularly under photochemical or electrochemical conditions. dalalinstitute.com However, for the reaction of a dihalonaphthalene with a thiolate, the SNAr pathway is generally considered the most probable route.

Catalytic Approaches for Selective Bis-Methylthiolation

While the direct synthesis of this compound can be achieved through classical SNAr reactions, there is a growing interest in developing catalytic methods for the formation of C-S bonds, including direct C-H functionalization. These approaches offer potential advantages in terms of atom economy and the avoidance of pre-functionalized starting materials.

Direct catalytic C-H thiolation of naphthalene to selectively install two methylthio groups at the 2 and 6 positions is a challenging transformation. The regioselectivity of C-H functionalization on the naphthalene core is influenced by the directing effects of any existing substituents and the nature of the catalyst. anr.fr

Recent research has demonstrated the catalytic disulfenylation of amino naphthalenes. For example, an iodophor-catalyzed direct disulfenylation of amino naphthalenes with aryl sulfonyl hydrazines in water has been developed, yielding 1,3-bis(phenylthio)naphthalene-2-amine derivatives. mdpi.com While this represents a catalytic approach to bis-thiolation on a naphthalene ring, it is specific to amino-substituted naphthalenes and results in a different substitution pattern.

Catalytic methods for the direct methylation of naphthalene using CO₂ and H₂ have also been reported, highlighting the ongoing efforts to develop novel catalytic C-C bond-forming reactions on the naphthalene scaffold. rsc.org However, analogous catalytic C-S bond-forming reactions for the direct synthesis of this compound are not yet well-established. Future research in this area may focus on the development of transition-metal catalysts, such as those based on palladium or copper, that can selectively activate the C-H bonds at the 2 and 6 positions of naphthalene for subsequent reaction with a sulfur source.

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound core is crucial for tuning its properties and for its incorporation into more complex molecular architectures. This can be achieved through sequential functionalization protocols or by employing powerful cross-coupling reactions.

Sequential Functionalization Protocols for the Naphthalene Core

Starting from a pre-functionalized naphthalene derivative, sequential reactions can be employed to build up molecular complexity. 2,6-Dibromonaphthalene (B1584627) is a versatile starting material for such strategies. nih.gov Through the careful control of reaction conditions and stoichiometry, the two bromine atoms can be replaced in a stepwise manner.

For instance, a Suzuki coupling reaction can be performed on 2,6-dibromonaphthalene with a sub-stoichiometric amount of a boronic acid to achieve monosubstitution. The resulting bromo-functionalized naphthalene derivative can then be subjected to a second, different cross-coupling reaction, such as a Sonogashira coupling, to introduce a different functional group at the other position. This sequential approach allows for the synthesis of unsymmetrically substituted 2,6-naphthalene derivatives.

The following table illustrates the synthesis of various 2,6-disubstituted naphthalene derivatives from 2,6-dibromonaphthalene, showcasing the versatility of this precursor in sequential functionalization.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2,6-Dibromonaphthalene | 1H-Indole-2-boronic acid pinacol (B44631) ester, Pd(PPh₃)₄, Na₂CO₃, THF, reflux | 2,6-di(1H-inden-2-yl)naphthalene | 46% | nih.gov |

| 2,6-Dibromonaphthalene | trans-BETA-Styrene boronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene, reflux | 2,6-di((E)-styryl)naphthalene | - | nih.gov |

| 2,6-Dibromonaphthalene | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Triethylamine, THF, reflux | 2,6-bis(phenylethynyl)naphthalene | 45% | nih.gov |

Table generated from synthetic procedures described in the cited literature.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing Trifluoromethanesulfonyloxy Intermediates

A powerful strategy for the functionalization of aromatic systems involves the use of trifluoromethanesulfonyloxy (triflate, OTf) groups as versatile leaving groups in palladium-catalyzed cross-coupling reactions. Triflates can be readily prepared from the corresponding hydroxyl compounds. In the context of synthesizing functionalized this compound derivatives, a precursor such as a 2,6-bis(methylthio)naphthalene bearing hydroxyl groups could be converted to its bis(triflate).

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organic halide or triflate. nih.gov This reaction is widely used for the formation of C-C bonds.

The site-selectivity of Suzuki-Miyaura reactions on substrates bearing two triflate groups can often be controlled, allowing for either mono- or di-substitution. nih.govresearchgate.net The reaction of a bis(triflate) of a dihydroxynaphthalene derivative with an arylboronic acid can lead to the formation of arylated naphthalene derivatives. researchgate.net The first coupling typically occurs at the more reactive position, which is influenced by both steric and electronic factors. researchgate.net

For example, the Suzuki-Miyaura reaction of the bis(triflate) of methyl 3,7-dihydroxy-2-naphthoate has been shown to proceed with high site-selectivity, favoring reaction at the sterically less hindered position 7. researchgate.net A similar strategy could be envisioned for a hypothetical 4,8-dihydroxy-2,6-bis(methylthio)naphthalene precursor. Conversion to the bis(triflate) followed by a Suzuki-Miyaura coupling would provide a route to arylated 2,6-bis(methylthio)naphthalene derivatives.

The following table presents representative examples of Suzuki-Miyaura cross-coupling reactions on bis(triflate) derivatives of substituted phenols and naphthols, illustrating the general utility of this methodology.

| Bis(triflate) Substrate | Boronic Acid | Product | Yield | Reference |

| 2,4'-Bis(trifluoromethanesulfonyloxy)diphenyl sulfone | Phenylboronic acid | 2-(Trifluoromethanesulfonyloxy)-4'-(phenyl)diphenyl sulfone | 76% | nih.gov |

| 2,4'-Bis(trifluoromethanesulfonyloxy)diphenyl sulfone | 4-Methoxyphenylboronic acid | 2-(Trifluoromethanesulfonyloxy)-4'-(4-methoxyphenyl)diphenyl sulfone | 72% | nih.gov |

| Methyl 3,7-bis(trifluoromethanesulfonyloxy)-2-naphthoate | Phenylboronic acid | Methyl 3-(trifluoromethanesulfonyloxy)-7-phenyl-2-naphthoate | High | researchgate.net |

| Methyl 3,7-bis(trifluoromethanesulfonyloxy)-2-naphthoate | 4-Tolylboronic acid | Methyl 3-(trifluoromethanesulfonyloxy)-7-(4-tolyl)-2-naphthoate | High | researchgate.net |

Table compiled from data presented in the cited research articles.

Heck Chemistry Applications

The Heck reaction, a cornerstone of carbon-carbon bond formation, typically involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. wikipedia.org This reaction has been instrumental in the synthesis of substituted alkenes and complex organic molecules. wikipedia.orgorganic-chemistry.org The catalytic cycle generally proceeds through the oxidative addition of a palladium(0) species to the aryl halide, followed by alkene insertion and β-hydride elimination. wikipedia.orgmdpi.com

Direct application of aryl thioethers like this compound in the Heck reaction is not a standard transformation, as the carbon-sulfur bond is less reactive than carbon-halogen or carbon-triflate bonds under typical Heck conditions. thieme-connect.de For this compound to be utilized in Heck chemistry, a common strategy would involve its conversion into a more reactive derivative. For instance, the methylthio groups could be transformed into leaving groups such as iodides, bromides, or triflates, which are highly effective in the Heck reaction. wikipedia.org

The general scheme for a Heck reaction is as follows:

Figure 1: Generalized Heck Reaction Scheme

This figure illustrates a typical Heck reaction where an aryl halide couples with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

While direct C-S bond activation in Heck reactions is uncommon, research into activating less reactive bonds is a continuing area of interest in organometallic chemistry. The development of specialized catalyst systems, potentially involving nickel or palladium with specific ligands, could in the future enable the direct use of aryl thioethers as coupling partners in Heck-type transformations.

Preparation of Arylated and Aminated Naphthalene Analogues

The introduction of aryl and amino groups onto the naphthalene scaffold from this compound represents an advanced chemical transformation, primarily achieved through cross-coupling reactions that cleave the carbon-sulfur bond. Recent advancements have demonstrated that aryl thioethers can serve as effective substrates in nickel- and palladium-catalyzed reactions. rsc.orgacs.org

Arylation via C–S Bond Cleavage:

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the arylation of compounds containing C-S bonds. For instance, a method for the cross-coupling of aryl methyl thioethers with aryl Grignard reagents has been developed, which proceeds via the cleavage of the C(aryl)–SMe bond. rsc.org Another approach involves the direct cross-coupling of an aryl thioether with an aryl bromide, facilitated by nickel salt, magnesium, and lithium chloride. acs.org These methodologies could potentially be applied to this compound to synthesize 2,6-diarylnaphthalenes.

Amination via Buchwald-Hartwig Reaction:

The Buchwald-Hartwig amination is a palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. capes.gov.brwikipedia.org While traditionally employing aryl halides or triflates, recent developments have expanded the scope to include aryl thioethers. A nickel-dcype (1,2-bis(dicyclohexylphosphino)ethane) complex has been successfully used for the catalytic Buchwald-Hartwig amination of aryl thioethers. acs.org This protocol shows broad applicability and could be a viable method for the synthesis of 2,6-diaminonaphthalene derivatives from this compound. The reaction generally involves an aryl thioether, an amine, a base, and a nickel catalyst with a specialized phosphine (B1218219) ligand. acs.org

The table below summarizes potential cross-coupling reactions for the arylation and amination of this compound based on methodologies developed for other aryl thioethers.

Table 1: Potential Cross-Coupling Reactions for Functionalization of this compound

| Transformation | Reagent | Catalyst System | Potential Product | Reference |

| Arylation | Aryl Grignard Reagent (ArMgX) | Nickel Catalyst (e.g., NiCl₂(dppp)) | 2,6-Diarylnaphthalene | rsc.org |

| Arylation | Aryl Bromide (ArBr) | NiCl₂ / Mg / LiCl | 2,6-Diarylnaphthalene | acs.org |

| Amination | Primary/Secondary Amine (R¹R²NH) | Nickel-dcype complex / Base | 2,6-Bis(dialkylamino)naphthalene | acs.org |

Exploration of Green Chemistry Principles in the Synthesis of Thioether-Functionalized Naphthalenes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of thioether-functionalized naphthalenes, including this compound, is an area where these principles can be effectively applied to enhance sustainability.

Key areas of exploration in the green synthesis of aryl thioethers include the use of environmentally benign solvents, alternative catalysts, and safer reagents.

Aqueous and Greener Solvent Systems: One of the primary goals of green chemistry is to replace volatile organic compounds (VOCs) with greener alternatives. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Methods have been developed for the copper-catalyzed C-S coupling of thiols and aryl boronic acids in water. researchgate.net Microwave-promoted C-S bond formation between thiols and aryl iodides in water has also been reported, offering very good yields in short reaction times. organic-chemistry.org

Alternative Catalysis: While palladium is a highly effective catalyst, there is a drive to develop more sustainable alternatives using earth-abundant and less toxic metals like copper and iron. acsgcipr.org

Copper Catalysis: Copper-catalyzed S-arylation of thiols with aryl boronic acids has been established at room temperature using environmentally friendly ethanol (B145695) as a solvent and oxygen as the oxidant. organic-chemistry.org Recyclable copper oxide (CuO) nanoparticles have also been used for the synthesis of unsymmetrical sulfides under ligand-free conditions. organic-chemistry.org

Iron Catalysis: Iron-catalyzed thioetherification of aryl halides provides another green alternative, moving away from precious metal catalysts. acsgcipr.org

Metal-Free Conditions: For certain substrates, metal-free conditions have been developed. The coupling of arylboronic acids with dimethyldisulfide can proceed without a metal catalyst, offering operational simplicity and mild reaction conditions. organic-chemistry.org

Safer and Odorless Reagents: A significant drawback in sulfur chemistry is the use of foul-smelling and air-sensitive thiols. Green chemistry principles encourage the use of alternative sulfur sources. Xanthates have been employed as odorless and stable thiol surrogates for the synthesis of thioethers under transition-metal-free and base-free conditions. mdpi.com Disulfides have also been used directly as nucleophiles, avoiding the need to handle volatile thiols. nih.gov

The table below highlights several green chemistry approaches applicable to the synthesis of thioether-functionalized naphthalenes.

Table 2: Green Chemistry Approaches for Aryl Thioether Synthesis

| Green Principle | Approach | Catalyst/Conditions | Advantage | Reference(s) |

| Safer Solvents | Use of water as solvent | CuSO₄ / NaOH / 130 °C | Avoids volatile organic compounds | researchgate.net |

| Energy Efficiency | Microwave-assisted synthesis | CuO / 1,10-phenanthroline (B135089) / Water | Reduced reaction times | organic-chemistry.org |

| Alternative Catalysts | Use of earth-abundant metals | Iron or Copper salts | Reduces reliance on precious metals like palladium | organic-chemistry.orgacsgcipr.org |

| Safer Reagents | Thiol-free synthesis | Xanthates as thiol surrogates | Avoids use of malodorous and toxic thiols | mdpi.com |

| Catalyst-Free Reactions | Metal-free C-S coupling | Arylboronic acid + Dimethyldisulfide | Simplifies purification, avoids metal contamination | organic-chemistry.org |

By integrating these green chemistry principles, the synthesis of this compound and other thioether-functionalized naphthalenes can be made more environmentally sustainable, safer, and economically viable.

Advanced Spectroscopic and Structural Elucidation of 2,6 Bis Methylthio Naphthalene and Its Functionalized Analogues

Single Crystal X-ray Diffraction Analysis for Solid-State Architecture Determination

Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which collectively define the solid-state architecture of a molecule.

While a specific single crystal X-ray diffraction study for 2,6-Bis-(methylthio)naphthalene was not found in the search results, the principles of this technique are well-established for naphthalene (B1677914) derivatives. For instance, studies on other functionalized naphthalenes, such as N-phenyl derivatives of naphthalene diimides, have revealed how changes in the aromatic core and substituent positions influence the crystal packing. beilstein-journals.org Similarly, the solid-state structures of various naphthalene and perylene (B46583) bisimides have been investigated to understand their molecular arrangement and its impact on material properties. bohrium.com

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Solution-State Structural Characterization

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals would be observed for the aromatic protons and the methyl protons. The aromatic protons on the naphthalene ring would appear in the downfield region, typically between 7 and 8 ppm, due to the deshielding effect of the aromatic ring current. The symmetry of the 2,6-disubstituted naphthalene would lead to a specific splitting pattern for these protons. The protons at positions 1, 3, 4, 5, 7, and 8 would each give rise to signals with characteristic chemical shifts and coupling constants, reflecting their relationships (ortho, meta, para) to each other. The methyl protons of the two methylthio groups would appear as a singlet in the upfield region, likely around 2.5 ppm, due to the shielding effect of the adjacent sulfur atom. The integration of this singlet would correspond to six protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound would provide complementary structural information. Due to the molecule's symmetry, a reduced number of signals would be expected in the aromatic region. The carbon atoms of the naphthalene ring would resonate in the range of approximately 120-140 ppm. The carbon atoms directly attached to the methylthio groups (C2 and C6) would have a distinct chemical shift compared to the other aromatic carbons. The carbon atoms of the methyl groups would appear at a much higher field, typically around 15-25 ppm.

For comparison, the ¹³C NMR spectrum of the parent naphthalene molecule shows signals at approximately 126, 128, and 134 ppm. chemicalbook.com In functionalized naphthalenes, such as 2-n-alkylamino-naphthalene-1,4-diones, the chemical shifts of the carbon atoms are influenced by the nature and position of the substituents. nih.gov

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.5 - 7.9 | Multiplet | Aromatic Protons (H1, H3, H4, H5, H7, H8) |

| ¹H | ~2.5 | Singlet | Methyl Protons (-SCH₃) |

| ¹³C | ~125 - 135 | Multiple Signals | Aromatic Carbons |

| ¹³C | ~15 - 25 | Single Signal | Methyl Carbons (-SCH₃) |

Mass Spectrometric Techniques for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

For this compound (C₁₂H₁₂S₂), the molecular ion peak [M]⁺• would be expected at a mass-to-charge ratio (m/z) of 220.35, corresponding to its average molecular mass. chemicalbook.com The high-resolution mass spectrum would show the monoisotopic mass at m/z 220.038043.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. A common fragmentation would be the loss of a methyl radical (•CH₃) from the molecular ion to form a [M - CH₃]⁺ ion at m/z 205. The subsequent loss of a thio radical (•SH) or another methyl radical could also occur. Another prominent fragmentation pathway could involve the cleavage of the C-S bond, leading to the loss of a methylthio radical (•SCH₃) to produce a [M - SCH₃]⁺ ion at m/z 173. Further fragmentation of the naphthalene ring system would lead to smaller, characteristic ions. Analysis of the mass spectra of related compounds, such as 1,4-bis[(methylthio)methyl]naphthalene, can provide analogies for the expected fragmentation patterns. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Conformation

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The aromatic C-H stretching vibrations would appear in the region of 3000-3100 cm⁻¹. The C-C stretching vibrations of the naphthalene ring would be observed in the 1400-1600 cm⁻¹ range. The C-S stretching vibration of the methylthio groups would typically appear as a weak to medium intensity band in the 600-800 cm⁻¹ region. The out-of-plane C-H bending vibrations of the substituted naphthalene ring would give rise to strong bands in the 700-900 cm⁻¹ region, and their specific positions can be diagnostic of the substitution pattern.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the naphthalene ring and the C-S bonds, which are often strong in Raman scattering. The aromatic C-C stretching vibrations would give rise to intense bands. The C-S stretching vibrations would also be readily observable. The study of Raman spectra of dimethylnaphthalene isomers has shown that the position of methyl substituents significantly affects the vibrational markers. researchgate.net Similarly, the Raman spectrum of 2-naphthalenethiol (B184263) shows characteristic modes for the naphthalene ring. researchgate.net

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and intensities for both IR and Raman spectra, aiding in the assignment of the experimental bands. researchgate.net

Interactive Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (-SCH₃) | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| C-S Stretch | 600 - 800 | IR, Raman |

| Out-of-plane C-H Bend | 700 - 900 | IR |

Computational Chemistry and Theoretical Investigations of 2,6 Bis Methylthio Naphthalene Electronic Structure

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the optimized ground-state geometry and electronic properties of molecules. For naphthalene (B1677914) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been employed to determine key structural parameters and electronic features. rsc.org These calculations typically yield data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. Furthermore, DFT is used to compute electronic properties like dipole moment and Mulliken charges, offering insights into the charge distribution within the molecule. mdpi.com

Despite the widespread application of DFT to similar compounds, specific studies detailing the optimized geometry and electronic properties of 2,6-Bis-(methylthio)naphthalene are absent from the current body of scientific literature. Consequently, a data table of its specific computational-derived bond lengths and angles cannot be provided.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is the leading method for investigating the excited-state properties of molecules, providing valuable information about their photophysical behavior. nih.gov This method is used to calculate vertical excitation energies, which correspond to the absorption maxima (λmax) observed in experimental UV-Vis spectra. researchgate.net For various naphthalene derivatives, TD-DFT has been successfully used to predict their absorption and emission spectra, helping to understand how different substituents influence their optical properties. researchgate.netucsb.edu The choice of functional and the inclusion of solvent effects are critical for achieving good agreement with experimental data. researchgate.net

A specific TD-DFT analysis for this compound, which would provide data on its excitation energies, oscillator strengths, and the nature of its electronic transitions, has not been reported. Therefore, a data table of its photophysical properties cannot be compiled.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO Energy Levels and Spatial Distributions)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding chemical reactivity and electronic properties. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and conductivity. aps.org A smaller gap generally indicates higher reactivity and easier electronic excitation. Computational studies on naphthalene derivatives have shown how substituents can alter the energy levels and spatial distribution of these frontier orbitals. rsc.org

For this compound, specific calculations of HOMO and LUMO energy levels and visualizations of their spatial distributions are not available in the literature. Such an analysis would be crucial to understand the effect of the two methylthio groups on the electronic landscape of the naphthalene core.

Prediction of Charge Transfer Characteristics and Intermolecular Electronic Coupling

The potential of organic molecules for applications in electronic devices is heavily dependent on their charge transfer characteristics and intermolecular electronic coupling. Theoretical models can predict the efficiency of charge transport, which can occur through hopping or band-like mechanisms. rsc.org For related systems, computational studies have been used to evaluate parameters like reorganization energy and electronic coupling, which are essential for understanding charge mobility.

However, there are no specific theoretical studies on this compound that predict its charge transfer properties or quantify the electronic coupling between adjacent molecules in a solid-state packing.

Theoretical Modeling of Conformational Dynamics

The methylthio groups in this compound have rotational freedom, leading to the possibility of different conformations. Theoretical modeling can be used to explore the potential energy surface and identify stable conformers, as well as the energy barriers for interconversion between them. Such studies on other substituted naphthalenes have provided insights into how conformational flexibility influences their properties.

A specific conformational analysis of this compound using theoretical methods has not been published. This type of study would be necessary to understand its structural dynamics and how they might impact its electronic and photophysical behavior.

Research on Electronic and Optoelectronic Applications of 2,6 Bis Methylthio Naphthalene Derivatives

Development of Organic Semiconducting Materials

The introduction of sulfur-containing substituents, such as the methylthio (-SCH₃) group, onto aromatic backbones is a known strategy to influence intermolecular interactions and electronic properties, which are critical for the performance of organic semiconductors. However, a review of available scientific literature reveals a lack of specific studies focused on the application of 2,6-Bis-(methylthio)naphthalene in the following areas.

Application in Organic Thin-Film Transistors (OTFTs)

While various naphthalene (B1677914) derivatives, particularly naphthalene diimides, have been extensively investigated as n-type semiconductors in Organic Thin-Film Transistors (OTFTs), there is no specific research documented in the searched literature on the synthesis or device performance of OTFTs based on this compound.

Design of Fluorescent Chromophores and Organic Light-Emitting Diodes (OLEDs)

Naphthalene-based compounds are widely recognized for their fluorescent properties and have been developed as emitters and host materials in Organic Light-Emitting Diodes (OLEDs). nih.gov Despite the general interest in naphthalene derivatives for this purpose, specific research detailing the design of fluorescent chromophores or the fabrication of OLEDs using this compound could not be found in the available literature. One chemical supplier lists the compound under an "OLED Materials" category, but provides no accompanying research or application data. bldpharm.com

Studies on Charge Carrier Mobility and Device Performance

The charge carrier mobility is a critical parameter for evaluating the performance of an organic semiconductor. Detailed theoretical and experimental studies have been conducted on the charge transport properties of naphthalene itself and various functionalized derivatives. However, specific studies measuring or calculating the charge carrier mobility for this compound are not present in the surveyed scientific literature.

Electrogenerated Chemiluminescence (ECL) Systems

Electrogenerated chemiluminescence (ECL) is a process where light is produced from the annihilation of electrochemically generated radical ions. ethernet.edu.et The study of ECL provides valuable insights into electron transfer reactions and the energetics of excited states.

Elucidation of Electron Transfer Mechanisms and Excited State Generation in ECL

The mechanism of ECL involves the generation of radical cations and anions at an electrode surface, which then react to form an excited state species that emits light. The potentials at which these species are formed are crucial for understanding the energetics of the system. In a comprehensive monograph on ECL, this compound is listed among various organic compounds capable of producing ECL. ethernet.edu.et The oxidation potential for this compound has been documented, which is a key parameter in elucidating electron transfer pathways. ethernet.edu.et The generation of the radical cation (R•+) occurs at this potential, which is the first step in the ECL process for this compound.

Table 1: Reported Oxidation Potential for this compound

| Compound | Oxidation Potential (V vs. Ag/AgCl) |

|---|---|

| This compound | 1.29 |

Source: ethernet.edu.et

Characterization of Electrogenerated Intermediates in Naphthalene-Based Systems

The characterization of electrogenerated intermediates, such as radical cations and anions, is fundamental to understanding ECL reactions. ethernet.edu.et For this compound, its inclusion in a list of ECL-active compounds and the reporting of its oxidation potential confirm the generation of its radical cation as a stable intermediate on the electrochemical timescale. ethernet.edu.et However, further detailed spectroscopic or mechanistic studies specifically characterizing the electrogenerated intermediates of this compound were not found in the reviewed literature.

Exploration of Polymeric and Solid-State Light-Emitting Electrochemical Cells (LECs)

There is no available research in the scientific literature regarding the use of This compound or its derivatives in the development of polymeric or solid-state light-emitting electrochemical cells (LECs).

Utility in Advanced Optical Materials and Dye Synthesis

There is no available research in the scientific literature detailing the synthesis or application of This compound in the creation of advanced optical materials or dyes. While naphthalene itself is a known chromophore and a precursor in dye synthesis, the specific contributions of the bis(methylthio) substitution at the 2 and 6 positions to the optical properties of any resulting materials have not been investigated. rsc.orgchemicalbook.com

Exploration of Supramolecular Assembly and Self Organization of 2,6 Bis Methylthio Naphthalene Analogues

Design Principles for Self-Assembling Naphthalene (B1677914) Thioether Systems

The design of self-assembling systems based on naphthalene thioethers, such as 2,6-bis-(methylthio)naphthalene, is guided by principles that leverage weak intermolecular forces to create ordered supramolecular structures. A primary consideration is the balance between various interactions, including π-π stacking, hydrogen bonding, and solvophobic effects, to achieve well-defined architectures. google.com The planar aromatic core of the naphthalene unit promotes π-π stacking, a key driving force for the assembly of many aromatic molecules. google.comrsc.org

The design strategy often involves functionalizing a core structure, like naphthalene, with groups that can direct the assembly process. nih.gov For instance, in related systems, the conjugation of dipeptides to a naphthalene core has been shown to induce self-assembly into hydrogels, where π-π stacking and β-sheet formation lead to fibrous structures. warwick.ac.uk The introduction of thioether linkages provides additional control over the electronic properties and potential for specific non-covalent interactions, such as chalcogen bonding. The sulfur atoms in the thioether groups are highly polarizable and can participate in these directional interactions, further guiding the assembly process. rsc.org

Key design principles can be summarized as:

Aromatic Core: Utilizing the flat, electron-rich surface of the naphthalene ring system to encourage π-π stacking interactions.

Functional Groups: Incorporating substituents, like thioethers, that can engage in specific and directional non-covalent interactions, such as hydrogen bonds or chalcogen bonds. rsc.org

Solvent Effects: Manipulating the solvent environment to control the hydrophobic effect, which can drive the aggregation of nonpolar naphthalene cores in polar solvents. google.com

Charge and pH: In analogues bearing ionizable groups, adjusting pH can trigger or modify the self-assembly process by controlling electrostatic repulsion and attraction. warwick.ac.uk

By carefully tuning these elements, researchers can guide the self-organization of naphthalene thioether analogues into desired nanoscale morphologies like fibers, belts, and spheres. google.com

Investigation of Non-Covalent Interactions in Crystal Engineering

Crystal engineering relies on the predictable control of intermolecular interactions to design solid-state architectures with desired properties. scribd.com For this compound and its analogues, a variety of non-covalent interactions are crucial in dictating their crystal packing. These weak forces, including π-π stacking, chalcogen bonding, and various forms of hydrogen bonding, collectively determine the supramolecular structure. rsc.orgscribd.commdpi.com

Chalcogen Bonding: The sulfur atoms of the methylthio groups are key players, capable of forming chalcogen bonds. This type of interaction involves the electrophilic region (σ-hole) on the sulfur atom interacting with a nucleophile. Thiophene derivatives, which also contain sulfur, are known to utilize chalcogen bonding in their crystal packing, a principle that extends to naphthalene thioethers. rsc.org

Hydrogen Bonding: While this compound itself lacks strong hydrogen bond donors, its analogues or co-crystals can utilize C–H···S or C–H···π hydrogen bonds. In the crystal structure of a bis-chalcone containing thioether groups, C–H···S interactions were identified as significant contributors to the supramolecular structure. scribd.com In related systems, such as Ag(I) complexes with 2,6-bis[(imidazol-2-yl)thiomethyl]naphthalene, an extensive network of intermolecular interactions, including hydrogen bonds, stabilizes the crystal packing. mdpi.com

The interplay of these interactions is complex and synergistic. Hirshfeld surface analysis and computational tools are often employed to deconstruct and quantify the contributions of these different forces to the stability of the crystal lattice. scribd.com

Table 1: Key Non-Covalent Interactions in Naphthalene Thioether Systems

| Interaction Type | Description | Potential Role in this compound |

|---|---|---|

| π-π Stacking | Attraction between aromatic rings. | Drives the face-to-face assembly of naphthalene cores. manipal.edu |

| Chalcogen Bonding | Interaction involving the sulfur atom's σ-hole. | Provides directionality to the crystal packing via S···X contacts. rsc.org |

| C–H···S Hydrogen Bonds | Weak hydrogen bond between a C-H donor and a sulfur acceptor. | Contributes to the stability and specific packing arrangement. scribd.com |

| C–H···π Hydrogen Bonds | Interaction between a C-H bond and the π-system of the naphthalene ring. | Further stabilizes the association of molecules. scribd.com |

Formation and Structural Analysis of Organic Radical Cation Salts

The oxidation of electron-rich aromatic molecules like this compound can lead to the formation of stable organic radical cation salts. These species are of significant interest due to their unique electronic and magnetic properties. The formation of such radical cations can be achieved through chemical or electrochemical oxidation, or by photoionization. acs.orgrsc.org

The reaction with oxidizing agents like the sulfate (B86663) radical anion (SO₄⁻•) has been shown to be an effective method for generating radical cations from naphthalene derivatives in solution. rsc.org Once formed, the naphthalene radical cation exhibits characteristic absorption spectra that allow for its study via techniques like laser flash photolysis. rsc.org The sulfur atoms in this compound are expected to lower the oxidation potential compared to unsubstituted naphthalene, facilitating the formation of the radical cation.

Structural analysis of these radical cations reveals how the removal of an electron affects the molecular geometry and electronic distribution. In thioether radical cations, the positive charge and spin density are often localized, to a significant extent, on the sulfur atoms. acs.org The radical cation of naphthalene itself has a well-defined structure, and theoretical calculations, such as those using B3LYP/6-311+G(p,d) level of theory, can predict its geometry and energy levels. researchgate.net

In the solid state, these radical cations stack to form conductive or semi-conductive materials. The arrangement of the cations and their interaction with counter-anions are critical to the material's properties. The study of radical cations of related molecules, such as 1,5-dithiacyclooctane, shows that they can form dimeric dications, indicating strong intermolecular interactions between the radical species. acs.org

Table 2: Methods for Generating Naphthalene-based Radical Cations

| Method | Description | Reference |

|---|---|---|

| Photoionization | Biphotonic ionization using a high-power laser (e.g., 248 nm). | rsc.org |

| Chemical Oxidation | Reaction with a strong oxidizing agent, such as the sulfate radical anion (SO₄⁻•). | rsc.org |

| Adsorption on Zeolites | Adsorption onto acidic sites of zeolites like H-mordenite can induce electron transfer. | rsc.org |

The radical cation derived from this compound would likely react rapidly with nucleophiles, a characteristic reaction of naphthalene radical cations. rsc.org

Role in the Formation of Polymeric and Networked Materials

The bifunctional nature of this compound makes it a potentially valuable building block (or "linker") for the construction of polymeric and networked materials, such as coordination polymers and metal-organic frameworks (MOFs). The naphthalene core provides a rigid spacer, while the terminal thioether groups can be modified to act as coordinating sites for metal ions.

A closely related ligand, 2,6-bis[(imidazol-2-yl)thiomethyl]naphthalene, demonstrates this principle effectively. When reacted with silver(I) salts, it forms 1D coordination polymers. mdpi.com In these structures, the naphthalene unit acts as a backbone, and the imidazole-thioether arms coordinate to the silver ions, creating a waved-chain motif. The choice of counter-ion and solvent was found to influence the precise conformation of the ligand and the final crystal packing. mdpi.com This work highlights a preference for forming 1D polymers, in contrast to related ligands with shorter spacers that tend to form discrete molecules. mdpi.com

Similarly, the naphthalene-2,6-dicarboxylate linker is widely used to build robust MOFs with diverse topologies. By employing different synthesis conditions and "modulators" (competing ligands), a series of six different yttrium-based MOFs with the same linker were created, showcasing the structural versatility of the 2,6-disubstituted naphthalene platform. frontiersin.org While the carboxylate groups in these examples provide strong coordination to metal centers, the thioether groups in this compound could be used for coordination to softer metal ions or serve as sites for post-synthetic modification.

Furthermore, polyesters like poly(1,4-cyclohexanedimethylene 2,6-naphthalate) (PCHDMN) and poly(ethylene naphthalene 2,6-dicarboxylate) (PEN) are important commercial polymers that utilize the rigidity and thermal stability of the 2,6-naphthalene dicarboxylate unit. researchgate.netresearchgate.net This underscores the utility of the 2,6-naphthalene scaffold in creating high-performance polymeric materials. The introduction of sulfur atoms via thioether linkages could impart new properties, such as altered solubility, refractive index, or affinity for specific metals.

Reaction Mechanisms and Kinetic Studies Involving 2,6 Bis Methylthio Naphthalene

Detailed Mechanistic Pathways of Functionalization Reactions

Currently, there is a lack of specific studies detailing the mechanistic pathways of functionalization reactions for 2,6-Bis-(methylthio)naphthalene. However, general principles of naphthalene (B1677914) chemistry can provide a theoretical framework for potential reactions. The methylthio (-SCH3) groups at the 2 and 6 positions are electron-donating and can influence the regioselectivity of electrophilic substitution reactions.

In related naphthalene compounds, such as 2-methylnaphthalene (B46627), functionalization reactions like oxidation have been studied in detail. For instance, the atmospheric oxidation of 2-methylnaphthalene initiated by hydroxyl radicals proceeds through the formation of various adducts, with the reaction pathways being highly dependent on the position of the initial radical attack. rsc.orgresearchgate.net Theoretical studies on the oxidation of naphthalene itself also point to complex mechanisms involving initial OH radical addition followed by reactions with molecular oxygen and subsequent ring-opening or transformation into stable products. rsc.org

It is plausible that the functionalization of this compound would also proceed through similar intermediates, although the presence of the sulfur atoms would likely introduce unique electronic and steric effects that could alter the reaction pathways and product distributions. Further experimental and computational studies are necessary to elucidate these specific mechanisms.

Electron Transfer Reaction Kinetics in Electrochemical Systems

Specific data on the electron transfer reaction kinetics of this compound in electrochemical systems is not present in the current body of scientific literature. However, the electrochemical properties of other 2,6-disubstituted naphthalene derivatives have been investigated, offering some insight into how this compound might behave.

For example, studies on 2,6-disubstituted naphthalenes used in organic field-effect transistors have characterized their electrochemical properties, including oxidation potentials. nih.gov These studies provide a basis for understanding how the substituents at the 2 and 6 positions influence the electronic energy levels (HOMO/LUMO) of the naphthalene core, which is a critical factor in electron transfer kinetics.

The general approach to studying such kinetics often involves techniques like cyclic voltammetry to determine redox potentials and electron transfer rates. For other organic molecules, kinetic parameters such as the standard heterogeneous rate constant (k₀) are determined to quantify the efficiency of electron transfer at an electrode surface. Without dedicated experimental work on this compound, any discussion of its electron transfer kinetics remains speculative.

Kinetic Analysis of Complex Chemical Transformations Leading to Derivatives

A kinetic analysis of complex chemical transformations that convert this compound into its derivatives is another area where specific research is wanting. Mechanistic studies on the isomerization of dimethylnaphthalenes over zeolite catalysts have provided detailed kinetic data, including activation energies for methyl shifts. researchgate.net These studies showcase the level of detail that can be obtained for reactions of naphthalene derivatives.

Furthermore, detailed kinetic models have been developed for the combustion of compounds like 1-methylnaphthalene, which include thousands of reactions and hundreds of chemical species. nih.gov These models are built upon extensive experimental data and theoretical calculations to predict reaction rates and product formation under various conditions.

To perform a similar kinetic analysis for this compound, it would be necessary to first identify and characterize the key chemical transformations it undergoes. This would involve experimental studies to determine reaction orders, rate constants, and activation energies for specific reactions, such as oxidation of the methylthio groups or substitution on the naphthalene ring.

Future Prospects and Emerging Research Frontiers for 2,6 Bis Methylthio Naphthalene in Chemical Sciences

Integration into Multifunctional Advanced Materials

The unique molecular structure of 2,6-Bis-(methylthio)naphthalene, featuring a rigid aromatic core and flexible, electron-donating methylthio groups, makes it a promising candidate for the development of multifunctional advanced materials. The sulfur atoms in the methylthio substituents can act as coordination sites for metal ions, paving the way for the creation of novel metal-organic frameworks (MOFs) or coordination polymers. These materials could exhibit a combination of properties, such as luminescence, porosity, and catalytic activity, derived from both the organic linker and the metal center.

Future research could focus on designing materials where the naphthalene (B1677914) unit serves as a fluorescent reporter, while the metal centers introduce magnetic or catalytic functionalities. For instance, integrating paramagnetic metal ions could lead to materials with combined optical and magnetic responses, suitable for applications in dual-mode imaging or sensing. Furthermore, the inherent processability of some naphthalene derivatives suggests that this compound could be incorporated into polymer matrices to create advanced composites with enhanced thermal stability, conductivity, or optical performance. researchgate.net The development of such hybrid materials represents a significant frontier in materials science.

Development of Novel Synthetic Strategies for Complex Architectures

The future utility of this compound is intrinsically linked to the development of versatile and efficient synthetic methodologies. While the core structure is accessible, its elaboration into more complex, functional architectures remains a key research challenge. A significant advancement in this area is the synthesis of methylthionaphthalene derivatives from their corresponding bromonaphthalenes. researchgate.net This method, which involves treatment with t-BuLi followed by dimethyldisulfide, provides a convenient route to various isomers, including 1,3-bis(methylthio)naphthalene and 1,5-bis(methylthio)naphthalene. researchgate.net

Adapting this strategy for the 2,6-disubstituted isomer is a logical next step. Future synthetic efforts will likely focus on leveraging the methylthio groups as springboards for further transformations. For example, oxidation of the sulfur atoms could yield sulfoxide (B87167) or sulfone groups, which would dramatically alter the electronic properties of the naphthalene core. researchgate.net Moreover, cross-coupling reactions, such as Suzuki and Sonogashira couplings, which have been successfully applied to dibromonaphthalene precursors to create extended π-conjugated systems, could be adapted for thioether-containing substrates. nih.gov The development of such "building-block" approaches will be crucial for constructing sophisticated, multidimensional structures based on the this compound scaffold for various applications. nih.gov

Interactive Table: Synthetic Strategies for Naphthalene Derivatives

| Reaction Type | Precursor | Reagents | Product Type | Reference |

| Thioetherification | Bromonaphthalenes | t-BuLi, Dimethyldisulfide | Methylthionaphthalenes | researchgate.net |

| Suzuki Coupling | 2,6-Dibromonaphthalene (B1584627) | Boronic acid esters, Pd(PPh₃)₄, Na₂CO₃ | Aryl-substituted naphthalenes | nih.gov |

| Sonogashira Coupling | 2,6-Dibromonaphthalene | Phenylacetylene, PdCl₂(PPh₃)₂, CuI | Alkynyl-substituted naphthalenes | nih.gov |

| Organometallic Reaction | 2,7-Dilithio-1,8-bis(dimethylamino)naphthalene | Electrophiles (e.g., I₂, Me₂S₂) | Substituted "proton sponges" | acs.org |

Expanding Applications in Next-Generation Electronic Devices

Naphthalene derivatives are increasingly being investigated for their potential in organic electronics, particularly in organic thin-film transistors (OTFTs). nih.gov The performance of these devices is highly dependent on the molecular structure, thin-film morphology, and charge-carrier mobility of the organic semiconductor used. aip.orgaip.org While research has often focused on derivatives like naphthalene diimides (NDIs), the unique electronic properties of sulfur-containing aromatics suggest that this compound could be a valuable component in this field. nih.govaip.org

The electron-donating nature of the methylthio groups can modulate the HOMO and LUMO energy levels of the naphthalene core, a critical factor in tuning the charge injection and transport properties of a semiconductor. Research on related systems, such as naphthalene derivatives with different side chains, has shown that molecular structure directly impacts intermolecular interactions, thin film growth, and ultimately, device performance. aip.orgaip.orgacs.org For instance, studies on NDI-based OTFTs have demonstrated that modifying side chains can significantly reduce hysteresis and improve electron mobility. aip.orgaip.org Future research could explore the synthesis of this compound analogues and evaluate their performance in OTFTs. The sulfur atoms could also promote specific intermolecular packing motifs (e.g., S--S interactions) that may facilitate efficient charge transport.

Interactive Table: Performance of Naphthalene-Based Organic Thin-Film Transistors (OTFTs)

| Naphthalene Derivative | Device Type | Key Finding | Carrier Mobility (cm²/Vs) | Reference |

| Naphthalene Diimide (NDI)-C₆₀ Hybrids | n-type OTFT | Solution-processed semiconductors | Up to 3.58 x 10⁻⁴ | nih.gov |

| N,N′-bis(hexyl)naphthalene diimide (NDI-C6) | n-type OFET | Showed notable hysteresis due to high interfacial trap density | Not specified | aip.orgaip.org |

| N,N′-bis(4-trifluoromethoxybenzyl) NDI (NDI-BOCF₃) | n-type OFET | Negligible hysteresis, lower trap density | Not specified | aip.orgaip.org |

| N,N′-bis(cyclohexyl)naphthalene diimide | n-type OTFT | High carrier mobility due to optimized packing | ~6 | acs.org |

Predictive Design and Optimization of Naphthalene-Based Materials through Advanced Theoretical Methods

Advanced theoretical and computational methods are becoming indispensable tools for accelerating the design and discovery of new materials. samipubco.commdpi.com Density Functional Theory (DFT) is a powerful technique used to predict the molecular structure, electronic properties, and spectroscopic characteristics of novel compounds before they are synthesized in the lab. researchgate.netnih.govubc.catandfonline.com For naphthalene and its derivatives, DFT has been used to calculate HOMO-LUMO gaps, ionization potentials, and reorganization energies, which are crucial parameters for predicting their behavior in electronic devices. samipubco.comresearchgate.nettandfonline.com

In the context of this compound, DFT calculations could provide invaluable insights into how the methylthio groups influence the electronic structure and charge transport properties. tandfonline.com By modeling different conformations and packing arrangements, researchers can predict the most stable crystal structures and identify potential charge transport pathways. Furthermore, computational tools like pkCSM can be used for predictive analysis of pharmacokinetic and toxicological properties, which is especially relevant if the compounds are being considered for applications that involve biological systems. researchgate.netresearchgate.net The integration of these predictive models into the research workflow allows for a more rational design process, where molecules can be computationally screened and optimized for specific properties, saving significant time and resources in the laboratory. mdpi.com

Interactive Table: Computational Methods in Naphthalene Research

| Method | Application | Predicted Properties | Key Insight | Reference |

| Density Functional Theory (DFT) | Electronic structure analysis | HOMO, LUMO, ionization potential, electron affinity | Effect of substituent position on electronic properties | researchgate.net |

| DFT (B3LYP/TZVP) | Reaction pathway analysis | Structures of minima and saddle points, kinetic data | Proposing mechanisms for polycyclic aromatic hydrocarbon growth | nih.gov |

| DFT & Marcus-Hush Theory | Charge transport analysis | Reorganization energy, charge transfer rate, mobility | Relating molecular structure to conductivity in naphthalene derivatives | tandfonline.com |

| pkCSM Online Tool | ADMET Prediction | Absorption, distribution, metabolism, excretion, toxicity | Predictive analysis of pharmacokinetic and toxicological profiles | researchgate.netresearchgate.net |

| Gaussian 09 Suite | Structural Optimization | Stable conformations, vibrational frequencies | Evaluating potential inhibitors for cancer therapeutics | mdpi.com |

Q & A

Q. What are the standard methodologies for synthesizing 2,6-Bis-(methylthio)naphthalene, and how do reaction conditions influence yield and purity?

Synthesis typically involves catalytic processes, such as using nickel-based catalysts under high temperatures to optimize reaction kinetics. Key parameters include temperature control (e.g., 21°C ± 1°C), solvent selection, and stoichiometric ratios of methylthio groups to naphthalene precursors. Characterization via gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) is critical for verifying purity .

Q. How can researchers structurally characterize this compound to confirm regioselectivity and functional group placement?

Use X-ray crystallography for definitive structural confirmation, supplemented by spectroscopic methods:

Q. What preliminary toxicological assays are recommended for assessing this compound exposure risks?

Begin with in vitro cytotoxicity assays (e.g., MTT or LDH release) using human cell lines (e.g., HepG2). Follow OECD guidelines for acute toxicity testing in rodent models, focusing on dose-response relationships (e.g., 50–500 mg/kg body weight). Include negative controls and blinded assessments to minimize bias .

Advanced Research Questions

Q. How can conflicting data on this compound’s genotoxicity be resolved through risk of bias (RoB) assessment?

Apply the OHAT Risk of Bias Tool :

- Key criteria : Randomization of doses, blinding of personnel, completeness of outcome data (e.g., attrition/exclusion bias), and exposure characterization (e.g., purity verification via GC-MS).

- Tiered classification : Assign studies to "definitely low," "probably high," or "definitely high" risk tiers based on explicit/inferred biases (Table C-5, C-6). Studies with ≥3 "yes" responses to RoB questions (e.g., adequate randomization) qualify for moderate/high confidence tiers .

Q. What experimental designs are optimal for analyzing the compound’s metabolic pathways and reactive intermediate formation?

- Isotope labeling : Use ¹⁴C-labeled this compound to track metabolites in hepatic microsomal assays.

- Cytochrome P450 inhibition studies : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify enzyme-specific oxidation pathways.

- LC-MS/MS analysis : Detect reactive intermediates like sulfoxides or quinones, which are implicated in oxidative stress .

Q. How does this compound’s electronic structure influence its charge transport properties in molecular junctions?

Compare conductance data (via MCBJ technique) with analogues (e.g., naphthalene, anthracene). Anti-aromatic biphenylene cores exhibit reduced conductance due to destabilized π-electron systems. Terminate molecules with methylthio anchors to enhance gold electrode binding. Theoretical modeling (e.g., DFT-NEGF) can predict HOMO-LUMO gaps and transport mechanisms .

Q. What strategies mitigate confounding variables in environmental exposure studies of this compound?

- Multivariate regression : Adjust for covariates like co-exposure to polycyclic aromatic hydrocarbons (PAHs) or smoking status.

- Biomonitoring : Quantify urinary metabolites (e.g., methylthio-naphthols) as exposure biomarkers.

- Longitudinal designs : Track temporal changes in occupational cohorts (e.g., industrial workers) to distinguish acute vs. chronic effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo toxicity findings for this compound?

- Pharmacokinetic modeling : Compare bioavailability (e.g., hepatic first-pass metabolism) and tissue distribution.

- Species-specific metabolism : Use humanized mouse models to bridge interspecies gaps.

- Dose extrapolation : Apply benchmark dose (BMD) modeling to align in vitro IC₅₀ values with in vivo NOAELs .

Q. Why do catalytic degradation studies of this compound report variable efficiency across catalysts?

- Surface characterization : Analyze catalyst porosity (BET) and active sites (TEM/XPS) to correlate with degradation rates.

- Competitive inhibition : Test for sulfur poisoning (e.g., H₂S adsorption) on nickel-based catalysts, which reduces naphthalene conversion.

- Kinetic modeling : Fit pseudo-first-order rate constants (k) to Arrhenius plots for activation energy comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。